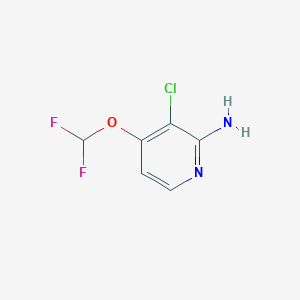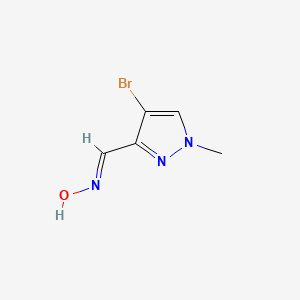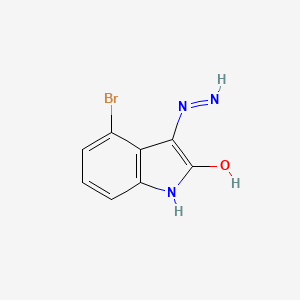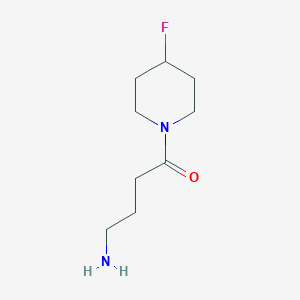![molecular formula C12H18FN3 B1415871 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine CAS No. 2138585-23-4](/img/structure/B1415871.png)
1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine
Vue d'ensemble
Description
1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine is a chemical compound with the molecular formula C12H18FN3 and a molecular weight of 223.29 g/mol This compound features a piperazine ring substituted with an ethyl group and a fluoropyridinylmethyl group
Méthodes De Préparation
The synthesis of 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine involves several steps. One common method includes the reaction of 1-ethylpiperazine with 6-fluoropyridine-3-carbaldehyde under specific conditions . The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), bases (e.g., triethylamine, sodium methoxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine can be compared with other similar compounds, such as:
1-Ethyl-4-[(6-chloropyridin-3-yl)methyl]piperazine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.
1-Ethyl-4-[(6-bromopyridin-3-yl)methyl]piperazine: The presence of a bromine atom can also influence the compound’s properties and applications.
1-Ethyl-4-[(6-methylpyridin-3-yl)methyl]piperazine: The methyl group substitution can affect the compound’s steric and electronic properties, leading to variations in its behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific electronic effects and can enhance the compound’s stability and biological activity.
Propriétés
IUPAC Name |
1-ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDFUCYGOCCNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1415800.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B1415803.png)
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride](/img/structure/B1415804.png)

![Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1415806.png)

![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B1415808.png)

![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone](/img/structure/B1415811.png)
